Methionylmethionine
Overview
Description
Methionylmethionine is a condensation dimer of methionine . It is used in nutritional supplements and is essential for humans and other animals . It is also used in the diets of farmed fish and other seafood .
Synthesis Analysis
This compound is manufactured as a D,L racemic mixture . It is introduced as a product by Evonik Industries, a specialty chemical company based in Essen, Germany . The product is a mixture of all four of the possible optical isomers .Molecular Structure Analysis
The molecular structure of this compound is complex. It is a mixture of all four of the possible optical isomers .Chemical Reactions Analysis
When farmed seafood, including shrimp, are fed large amounts of an amino acid, the uptake of other amino acids into their systems is depressed . One solution to this problem is to feed the larger amounts as dipeptides, which are absorbed more slowly . This is where methionine’s condensation dimer this compound comes in .Scientific Research Applications
Neurological Effects
Methionyl-Tyrosyl-Lysine (a related compound) has been studied for its effects on rat neurons. It showed inhibitory effects on neurons in the spinal cord, cerebellar cortex, thalamus, and hippocampal formation, and excited some cells in the cerebellar cortex and hippocampus. These findings suggest a potential role as a novel inhibitory neurotransmitter in the mammalian central nervous system (Normanton, West, & Wolstencroft, 1982).
Nutritional Applications
Methionylmethionine (Met-Met) has been evaluated as a potential food supplement. Different isomers of Met-Met have been tested for their bioefficacy in chick growth, showing that some Met-Met peptides were equivalent in efficacy to L-Methionine, especially after undergoing Maillard browning (Baker et al., 1984).
Dairy Science
Met-Met has been shown to enhance αs1 casein gene expression in bovine mammary epithelial cells, suggesting that dairy cows can utilize Met-Met for milk protein synthesis more efficiently than methionine alone (Wu et al., 2007).
Cancer Research
Methionine, including Met-Met, has applications in cancer research. Studies have explored targeting methionine metabolism in cancer cells, as they often have elevated methionine usage. Methionine deprivation, including using forms like Met-Met, has been tested as a therapeutic strategy in cancer treatment (Kawaguchi et al., 2018).
Metabolic Studies
Met-Met has been used in metabolic labeling studies to track protein synthesis and degradation. However, such labeling with isotopes like [35S]methionine can impact cell cycle progression and proliferation, warranting caution in interpreting results from these methods (Hu & Heikka, 2000).
Methionine-based Therapies
Methionine's versatility in chemical modification and cell metabolism opens possibilities for biomedical applications, such as treating liver diseases with S-adenosylmethionine, a derivative of methionine (Liu et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTPOUNUXRBYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886013 | |
Record name | Methionine, methionyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50886013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methionyl-Methionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028979 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52715-93-2, 7349-78-2, 89680-20-6 | |
Record name | Methionylmethionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52715-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionylmethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052715932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methionylmethionine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC522615 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methionine, methionyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methionine, methionyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50886013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DL-methionyl-DL-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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